molecular formula C15H19NO B2588617 Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone CAS No. 1210236-18-2

Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone

Cat. No. B2588617
M. Wt: 229.323
InChI Key: NSOIUWZLJRXMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, like Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone, is of great interest in medicinal chemistry . Pyrrolidine rings can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . An efficient one-pot synthetic procedure for a similar compound was elaborated using acetophenone and trimethylacetaldehyde in the presence of TosMIC and mild base LiOH·H2O .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Novel Synthesis Methods : Research has focused on developing novel synthesis methods for compounds with cyclobutyl groups, showcasing advanced techniques in organic synthesis. For example, the study on "Convenient Procedures for Synthesis of Ciproxifan, a Histamine H3‐Receptor Antagonist" demonstrates innovative synthesis strategies for compounds with cyclobutyl elements, highlighting their importance in medicinal chemistry (Stark, 2000).

  • Antitubercular Activity : Compounds featuring cyclobutyl or related structures have been evaluated for their antitubercular activity, indicating their potential in treating infectious diseases. The study "Discovery of new antitubercular oxazolyl thiosemicarbazones" explored the efficacy of such compounds against Mycobacterium tuberculosis, underscoring the therapeutic potential of cyclobutyl derivatives (Sriram et al., 2006).

  • Catalysis and Chemical Reactions : Research on "A highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure" demonstrates the use of cyclobutyl-related structures in catalyzing significant chemical reactions, indicating their role in synthetic chemistry and potential applications in creating new materials and compounds (Ozcubukcu et al., 2009).

Therapeutic Applications and Drug Design

  • Anticancer Potential : Studies like "(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells" investigate the anticancer potential of cyclobutyl-related compounds, providing insights into their mechanisms of action and potential therapeutic applications (Magalhães et al., 2013).

  • Neurological Disorder Treatment : The discovery and development of novel inhibitors, such as in "Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H)" highlight the role of cyclobutyl derivatives in addressing neurological disorders, showcasing their significance in drug development (Koike et al., 2021).

properties

IUPAC Name

cyclobutyl-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(13-7-4-8-13)16-10-9-14(11-16)12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOIUWZLJRXMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone

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